molecular formula C11H14ClNO B1609305 3-chloro-N-(2,3-dimethylphenyl)propanamide CAS No. 39494-15-0

3-chloro-N-(2,3-dimethylphenyl)propanamide

Cat. No. B1609305
CAS RN: 39494-15-0
M. Wt: 211.69 g/mol
InChI Key: CJRGXJCUQMDFFU-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,3-dimethylphenyl)propanamide” is an organic compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(2,3-dimethylphenyl)propanamide” is 1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a 2,3-dimethylphenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“3-chloro-N-(2,3-dimethylphenyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Environmental Impact and Treatment Technologies

  • Chlorophenols as Environmental Contaminants : Chlorophenols are identified as toxic to both humans and the environment, originating from agricultural and industrial wastewater. They are resistant to natural degradation and can accumulate in various organs, tissues, and cells, leading to acute and chronic toxic effects on aquatic organisms. The literature discusses their toxicity, including oxidative stress, immune system effects, endocrine disruption, and potential carcinogenicity, as well as methodologies for their detection and remediation in environmental settings (Ge et al., 2017).

  • Electrochemical Processes for Contaminated Water Treatment : Electrochemical methods have been explored for removing organic and inorganic contaminants from water. This review identifies challenges and opportunities in applying electrochemical processes to treat contaminated water, focusing on the formation of toxic byproducts and efficiency losses due to mass transfer limitations and undesired side reactions. It highlights the need for future research to improve these technologies for widespread application in water and wastewater treatment (Radjenovic & Sedlak, 2015).

  • Chlorinated VOCs in the Environment : Chlorinated volatile organic compounds (Cl-VOCs) are used in various commercial products and as solvents. This review summarizes their production, sources, potential health impacts, and current remediation technologies. It discusses the ubiquity and persistence of Cl-VOCs in the environment, their entry into natural environments, and their potential impacts on human health. Moreover, it reviews state-of-the-art remediation technologies, including non-destructive and destructive methods, to address the contamination of soil, air, and water mediums by Cl-VOCs (Huang et al., 2014).

properties

IUPAC Name

3-chloro-N-(2,3-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGXJCUQMDFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408099
Record name 3-chloro-N-(2,3-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,3-dimethylphenyl)propanamide

CAS RN

39494-15-0
Record name 3-chloro-N-(2,3-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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